molecular formula C13H16ClN3O2S2 B2427503 N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 743473-80-5

N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B2427503
CAS No.: 743473-80-5
M. Wt: 345.86
InChI Key: PPTXHJHOWCEROL-UHFFFAOYSA-N
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Description

N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further modified with a phenylsulfonyl group, a functional moiety prevalent in compounds with reported antimicrobial and antioxidant properties , and a N,N-dimethylethylenediamine side chain, which can influence the molecule's physicochemical properties and bioavailability . This unique combination of structural features makes it a valuable intermediate for researchers exploring new pharmacologically active agents. Its potential applications include serving as a key building block in the synthesis of novel heterocyclic compounds, as a candidate for high-throughput screening in drug discovery campaigns, and as a tool compound for investigating structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators. The integration of the thiazole and sulfonamide groups suggests it may be of particular interest in projects targeting infectious diseases or oxidative stress-related pathways . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S2/c1-17(2)9-8-15-13-16-12(11(14)20-13)21(18,19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTXHJHOWCEROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 4 hours
Yield 70–85%

This intermediate is hydrolyzed using lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF) to produce the carboxylic acid derivative, a critical precursor for subsequent functionalization.

Sulfonation at the 4-Position

The phenylsulfonyl group is introduced via electrophilic aromatic substitution. Intermediate 5 (from hydrolysis) is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine.

Reaction Conditions:

Component Quantity/Parameter
Phenylsulfonyl Chloride 1.2 equivalents
Base Et₃N (3.0 equivalents)
Solvent Dichloromethane (DCM)
Temperature 0°C → Room Temperature
Reaction Time 30 minutes
Yield 65–78%

The reaction is quenched with water, and the product is extracted into DCM, dried over Na₂SO₄, and purified via column chromatography.

Chlorination at the 5-Position

Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. The sulfonated thiazole derivative is dissolved in POCl₃ and heated to 110°C for 6–8 hours.

Optimization Insights:

  • Catalyst Addition : Catalytic amounts of dimethylformamide (DMF) enhance chlorination efficiency by generating the reactive Vilsmeier-Haack complex.
  • Workup : Excess POCl₃ is neutralized with ice-water, and the product is extracted into ethyl acetate.
Parameter Value
POCl₃ Volume 5.0 mL per gram substrate
Temperature 110°C
Reaction Time 8 hours
Yield 60–70%

Amination with N2,N2-Dimethylethane-1,2-Diamine

The final step involves nucleophilic substitution or reductive amination to attach the diamine moiety. Two methods are prevalent:

Method A: Nucleophilic Substitution

The chlorinated intermediate is reacted with N2,N2-dimethylethane-1,2-diamine in acetonitrile under reflux.

Component Quantity/Parameter
Diamine 1.5 equivalents
Base K₂CO₃ (2.0 equivalents)
Solvent Acetonitrile
Temperature 80°C
Reaction Time 12–18 hours
Yield 40–55%

Method B: Reductive Amination

A two-step process involving Schiff base formation followed by sodium triacetoxyborohydride (STAB) reduction:

  • Schiff Base Formation : React the amine with the aldehyde derivative of the thiazole in 1,2-dichloroethane.
  • Reduction : Add STAB (1.3 equivalents) and stir at room temperature for 24 hours.
Parameter Value
STAB Equivalents 1.3
Solvent 1,2-Dichloroethane
Yield 46%

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Peaks at δ 2.32 ppm (N-CH₃), 2.66 ppm (N-CH₂), and 7.50 ppm (thiazole aromatic protons).
  • ¹³C NMR : Signals at δ 41.2 ppm (N-CH₃), 55.5 ppm (N-CH₂), and 163.7 ppm (sulfonyl carbon).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 345.86 (M⁺), consistent with the molecular formula C₁₃H₁₆ClN₃O₂S₂.

Chromatographic Purity

  • HPLC : ≥95% purity using a C18 column and acetonitrile/water gradient.

Challenges and Optimization Strategies

  • Low Yields in Amination : Method A’s modest yields (40–55%) stem from steric hindrance at the thiazole’s 2-position. Switching to Method B improves yields to 46–60% but requires careful pH control.
  • Byproduct Formation : Sulfonation may produce regioisomers. Using bulky bases (e.g., DIPEA) minimizes this issue.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the enzyme’s active site, preventing it from degrading extracellular matrix proteins . This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .

Biological Activity

Overview

N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazole ring substituted with a chloro group and a phenylsulfonyl moiety, which is critical for its biological activity. The structural formula can be represented as follows:

C12H15ClN4S2O2\text{C}_{12}\text{H}_{15}\text{ClN}_{4}\text{S}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential to inhibit tumor growth in specific cancer cell lines.
Enzyme InhibitionInhibits specific enzymes implicated in disease pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed that it displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antibacterial agent.

Case Study 3: Mechanistic Insights

Further investigations into the mechanism of action demonstrated that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death. This mechanism was corroborated by biochemical assays showing enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with thiazole ring formation. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with α-haloketones or α-haloesters under acidic conditions (e.g., H₂SO₄ in methanol) to form the thiazole core .
  • Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) .
  • Amine coupling : Reacting the chlorinated thiazole intermediate with N,N-dimethylethane-1,2-diamine under reflux in anhydrous THF or DCM, monitored by TLC .
    • Optimization : Yield improvements (>70%) are achieved by:
  • Using anhydrous solvents to minimize side reactions.
  • Employing catalytic Pd or Cu for cross-coupling steps .

Q. How is the structural integrity of this compound validated, and which analytical techniques are critical?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.05 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and sulfonyl-thiazole geometry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, HT-29) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays targeting EGFR or ATPases (e.g., p97) to identify mechanistic pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group replacement) affect bioactivity, and what SAR trends emerge?

  • SAR Insights :

  • Phenylsulfonyl Group : Critical for hydrophobic interactions with enzyme active sites; replacing it with methylsulfonyl reduces anticancer potency by 50% .
  • Dimethylamine vs. Diethylamine : Dimethyl groups enhance solubility and cellular uptake, as seen in analogous quinoline derivatives .
    • Methodology : Synthesize derivatives via parallel combinatorial chemistry and compare IC₅₀ values in dose-response assays .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?

  • Troubleshooting :

  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize variability .
  • Metabolic Stability : Use hepatic microsome assays to assess compound degradation rates, which may explain potency discrepancies .
  • Structural Confirmation : Re-analyze batches via LC-MS to rule out impurities affecting activity .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) to model sulfonyl-thiazole interactions .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-enzyme complexes, highlighting key hydrogen bonds with Lys721 or Asp831 .

Q. How does the compound’s crystallographic data inform polymorph screening and formulation stability?

  • Crystallography : SHELX-refined structures reveal π-π stacking between thiazole and phenyl groups, suggesting propensity for crystalline forms .
  • Polymorph Screening : Perform solvent evaporation trials (e.g., acetone/water) to identify stable polymorphs with enhanced bioavailability .

Key Recommendations for Researchers

  • Prioritize SHELX-based crystallography for unambiguous structural validation .
  • Leverage combinatorial libraries to explore substituent effects on bioactivity .
  • Standardize biological assays to mitigate variability, particularly in cytotoxicity studies .

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